molecular formula C6H10F3N B2739726 (3S)-3-(trifluoromethyl)piperidine CAS No. 749208-62-6

(3S)-3-(trifluoromethyl)piperidine

Cat. No.: B2739726
CAS No.: 749208-62-6
M. Wt: 153.148
InChI Key: JOHFJTBDUSVGQB-YFKPBYRVSA-N
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Description

(3S)-3-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the third carbon of a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(trifluoromethyl)piperidine typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a trifluoromethylating agent under controlled conditions. For example, the reaction of (3S)-piperidine-3-carboxylic acid with trifluoromethyl iodide in the presence of a base can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.

    Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, organometallic compounds, and acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce derivatives with different alkyl groups.

Scientific Research Applications

(3S)-3-(trifluoromethyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biology: It serves as a probe in biochemical studies to investigate the role of trifluoromethyl groups in biological systems.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3R)-3-(trifluoromethyl)piperidine: A stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.

    (3S)-3-(methyl)piperidine: A similar compound with a methyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.

Uniqueness: (3S)-3-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it valuable in designing molecules with specific properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

(3S)-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHFJTBDUSVGQB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749208-62-6
Record name (S)-3-(trifluoromethyl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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